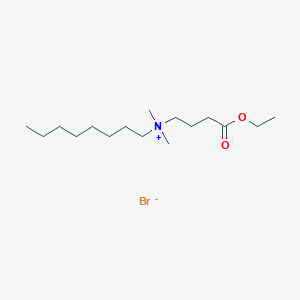
4-Methoxy-1-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound features a methoxy group at the fourth position and a carboxylic acid group at the fifth position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with suitable reagents to form the benzofuran ring. The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs advanced techniques such as microwave-assisted synthesis and free radical cyclization cascades. These methods offer high yields and fewer side reactions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or other reduced forms.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
4-Methoxy-1-benzofuran-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases, such as cancer and viral infections.
Industry: The compound is used in the development of new materials, including polymers and molecular electronics
Mechanism of Action
The mechanism of action of 4-Methoxy-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s nucleophilicity, making it reactive towards electrophilic substitution reactions. This reactivity is crucial for its biological activities, as it can interact with enzymes and receptors involved in various cellular processes. The carboxylic acid group also plays a role in the compound’s solubility and ability to form hydrogen bonds, further influencing its biological effects .
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with applications in the treatment of skin diseases.
Bergapten: Known for its use in photochemotherapy.
Nodekenetin: A benzofuran derivative with potential anticancer properties.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: A naturally occurring benzofuran derivative with antimicrobial properties
Uniqueness: 4-Methoxy-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116169-25-6 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-13-9-6-4-5-14-8(6)3-2-7(9)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
LLDXCAGJPYOHLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


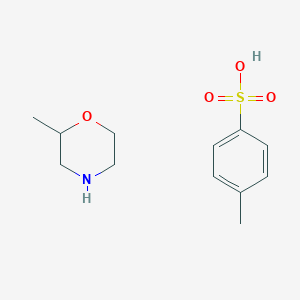
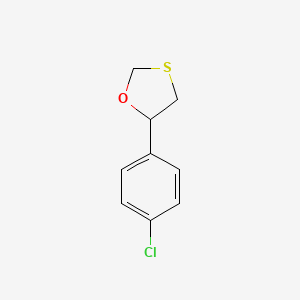
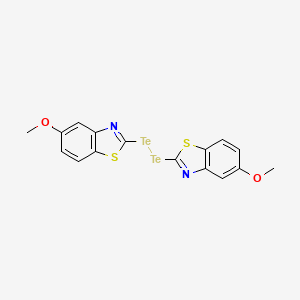


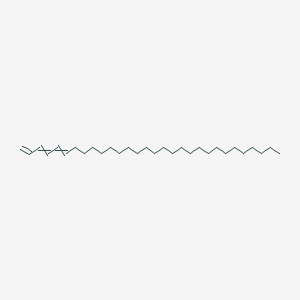


![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
